molecular formula C11H20N2O2 B6236003 tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1896752-10-5

tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No. B6236003
CAS RN: 1896752-10-5
M. Wt: 212.3
InChI Key:
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Description

Tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate, also known as 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylic acid tert-butyl ester, is a chemical compound that has been studied for its potential applications in the fields of science and medicine. It is a cyclic compound containing an amino group, a carboxylic acid group, and a tert-butyl group as substituents. This compound is of interest due to its unique structure, which provides a range of potential applications in a variety of fields.

Scientific Research Applications

Tert-butyl tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylateabicyclo[4.1.0]heptane-2-carboxylate has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use as a component in organic synthesis, as a catalyst or reagent in the synthesis of other compounds, and as a starting material for the synthesis of other compounds. Additionally, this compound has been studied for its potential use as a molecular probe in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of tert-butyl tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylateabicyclo[4.1.0]heptane-2-carboxylate is not yet fully understood. It is thought to act as a catalyst for the formation of covalent bonds between molecules, as well as for the formation of non-covalent interactions between molecules. Additionally, this compound has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
Tert-butyl tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylateabicyclo[4.1.0]heptane-2-carboxylate has been studied for its potential biochemical and physiological effects. It has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, this compound has been studied for its potential to modulate the activity of other enzymes, such as tyrosine kinase and phosphatidylinositol-3-kinase (PI3K).

Advantages and Limitations for Lab Experiments

Tert-butyl tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylateabicyclo[4.1.0]heptane-2-carboxylate has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its low cost and ease of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of this compound is that it is relatively insoluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of tert-butyl tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylateabicyclo[4.1.0]heptane-2-carboxylate are vast and varied. Future research could focus on its potential use as a therapeutic agent, as well as its potential to modulate the activity of other enzymes. Additionally, further research could focus on its potential to act as a catalyst for the formation of covalent bonds between molecules, as well as its potential to act as an inhibitor of certain enzymes. Finally, further research could focus on its potential to act as a molecular probe in the study of enzyme-catalyzed reactions.

Synthesis Methods

Tert-butyl tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylateabicyclo[4.1.0]heptane-2-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of tert-butyl isocyanate with tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylateabicyclo[4.1.0]heptane-2-carboxylic acid in the presence of a suitable catalyst. Other methods of synthesis include the reaction of tert-butyl isocyanate with tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylateabicyclo[4.1.0]heptane-2-carboxylic acid in the presence of an acid catalyst, or the reaction of tert-butyl isocyanate with tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylateabicyclo[4.1.0]heptane-2-carboxylic acid in the presence of a base catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate involves the reaction of tert-butyl 5-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate with ammonia in ethanol followed by reduction with sodium borohydride.", "Starting Materials": [ "tert-butyl 5-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate", "ammonia", "ethanol", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve tert-butyl 5-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate in ethanol.", "Step 2: Add ammonia to the solution and stir at room temperature for several hours.", "Step 3: Add sodium borohydride to the reaction mixture and stir for several hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate." ] }

CAS RN

1896752-10-5

Product Name

tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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